Summary of the Application: Single crystals of 1,3-diamino-2,4,5,6-tetrabromobenzene, a compound related to TBBDA, have been shown to exhibit excellent and unexpected elastic behavior upon mechanical deformation . These crystals have been tested in optical waveguide applications .
Methods of Application: The crystal structure analysis of 1,3-diamino-2,4,5,6-tetrabromobenzene illustrates the intermolecular interactions (Br⋯Br, N⋯Br and N–H⋯Br) that are responsible for such flexible behavior .
Results or Outcomes: The specific outcomes would depend on the particular application. The use of these crystals could potentially lead to the development of flexible optical waveguides .
Summary of the Application: Four series of lanthanide-based coordination polymers (LnCPs) have been synthesized by reacting hydrated lanthanide (III) salts with tetrabromobenzene-1,4-dicarboxylic acid (a derivative of TBBDA) under solvothermal conditions .
Methods of Application: The formation of polymeric networks in these LnCPs is facilitated by the numerous coordination sites of the ligand Br4bdc2− and the fact that its bromine atoms can participate in the formation of various types of intermolecular interactions .
Results or Outcomes: These compounds exhibit highly sensitive fluorescence sensing for acetone, water, and Fe3+ ions via the fluorescence quenching effect . Additionally, activated compounds show maximum CO2 uptake capacities with good repeatability of the adsorption–desorption properties .
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is an aromatic compound characterized by the presence of four bromine atoms and two aldehyde functional groups on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 407.73 g/mol. This compound exhibits unique chemical properties due to the electron-withdrawing effects of the bromine substituents and the reactive aldehyde groups, making it a subject of interest in organic synthesis and materials science.
The reactivity of 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde is influenced by its functional groups. Key reactions include:
These reactions highlight the compound's potential for creating more complex organic molecules.
The synthesis of 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde typically involves:
These methods allow for efficient production of this compound in laboratory settings.
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde finds applications in various fields:
Interaction studies involving 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde primarily focus on its reactivity with other chemical species. For example:
These interactions are crucial for understanding its behavior in different chemical environments.
Several compounds share structural similarities with 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,3,5,6-Tetrabromobenzene-1,4-diol | Contains hydroxyl groups instead of aldehydes | Exhibits different reactivity due to hydroxyl groups |
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde | Contains three bromine atoms and three aldehyde groups | Higher degree of bromination and additional reactivity |
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde | Contains hydroxyl and aldehyde groups in different arrangements | Different functional group interactions |
The uniqueness of 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde lies in its specific bromination pattern and the presence of two aldehyde groups. This configuration allows for distinct reactivity and potential applications that differ from those of similar compounds.